4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride
Overview
Description
4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride is a useful research compound. Its molecular formula is C11H11Cl2NOS and its molecular weight is 276.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Base-Catalyzed Ring Transformation
One research application involves the synthesis and base-catalyzed ring transformation of related thiazole compounds. For instance, Sápi et al. (1997) studied the synthesis of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)]thiazol-2(3H)-one and its rearrangement under mild conditions, showcasing the structural prerequisites for type 1 → 7 ring transformations in β-lactams (Sápi et al., 1997).
Central Nervous System Penetrability
Rosen et al. (1990) synthesized a structurally novel series of selective serotonin-3 receptor antagonists, including a thiazole compound, demonstrating its effectiveness in penetrating the blood-brain barrier upon peripheral administration, making it useful for both in vitro and in vivo studies (Rosen et al., 1990).
Anti-Corrosion Potential
Chaitra et al. (2016) explored the anti-corrosion potential of newly synthesized thiazole hydrazones for mild steel in acid media. This study highlighted the effectiveness of these compounds as mixed-type inhibitors, showing potential for industrial applications (Chaitra et al., 2016).
Electrochemical Polymerization
Sayyah et al. (2006) conducted research on the electrochemical oxidative polymerization of a related thiazole compound. This study investigated various reaction parameters and characterized the obtained polymer films, contributing to the understanding of electropolymerization mechanisms (Sayyah et al., 2006).
Conformation and Tautomerism
Balti et al. (2016) analyzed the molecular conformations and tautomerism of methoxy-substituted arylthiazolinethiones, which are active pharmaceutical compounds. This study provides insights into the structural behavior of these compounds in different states (Balti et al., 2016).
Molecular Docking and Antimicrobial Activity
Viji et al. (2020) undertook a molecular docking study of a bioactive molecule containing a thiazole unit, demonstrating its potential antimicrobial activity. This study signifies the importance of thiazole compounds in pharmaceutical research (Viji et al., 2020).
Cardioprotective Activity
Drapak et al. (2019) synthesized thiazole derivatives and evaluated their cardioprotective activity. The study found that certain thiazole derivatives exhibited significant protective effects on the cardiovascular system, highlighting their potential therapeutic applications (Drapak et al., 2019).
Properties
IUPAC Name |
4-(chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS.ClH/c1-14-10-5-3-2-4-9(10)11-13-8(6-12)7-15-11;/h2-5,7H,6H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMCIICXALMZPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CS2)CCl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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